molecular formula C14H19NO4 B1341581 3-Morpholin-4-YL-4-propoxy-benzoic acid CAS No. 946710-86-7

3-Morpholin-4-YL-4-propoxy-benzoic acid

Cat. No. B1341581
M. Wt: 265.3 g/mol
InChI Key: KSLFQZJXFOJMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholin-4-YL-4-propoxy-benzoic acid is a specialty product for proteomics research . It has a molecular formula of C14H19NO4 and a molecular weight of 265.31 .


Molecular Structure Analysis

The molecular structure of 3-Morpholin-4-YL-4-propoxy-benzoic acid consists of a morpholine ring attached to a benzoic acid group via a propoxy linker .


Physical And Chemical Properties Analysis

3-Morpholin-4-YL-4-propoxy-benzoic acid has a molecular weight of 265.31 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Water-Soluble Nitric-Oxide-Releasing Acetylsalicylic Acid (ASA) Prodrugs

Researchers Rolando et al. (2013) developed water-soluble esters of acetylsalicylic acid (ASA), where 3-(morpholin-4-ylmethyl)-4-[3-(nitrooxy)propoxy]benzoic acid was used as a model of benzoic acids formed after metabolism in serum. These compounds exhibited potential for clinical applications due to their ASA release, anti-inflammatory activities, and lower gastrotoxicity compared to ASA (Rolando et al., 2013).

Reaction with Morpholine

Sporzyński et al. (2005) studied the reaction of o-formylphenylboronic acid with morpholine, forming 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound exhibited a hydrogen-bonded dimer motif in the solid state, indicating potential applications in the synthesis of complex molecular structures (Sporzyński et al., 2005).

Synthesis of Biologically Active Compounds

Mazur et al. (2007) explored the synthesis of 4-(2-carboxyethyl)morpholin-4-ium chloride, an important intermediate for the synthesis of biologically active heterocyclic compounds. This research highlights the role of morpholine derivatives in synthesizing biologically significant molecules (Mazur et al., 2007).

GABA(B) Receptor Antagonists

Ong et al. (1998) evaluated morpholin-2-yl-phosphinic acids on GABA(B) receptors, showing their potential as potent GABA(B) receptor antagonists. This research contributes to understanding the pharmacological properties of morpholine derivatives (Ong et al., 1998).

Edivoxetine·HCl Intermediate Synthesis

Kopach et al. (2015) developed a synthesis of (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate, a key material for edivoxetine·HCl, utilizing chirality preserved from d-serine. This research showcases the application of morpholine derivatives in the synthesis of pharmaceutical intermediates (Kopach et al., 2015).

Synthesis of Heterocyclic Polymers

Kovalevsky et al. (1998) analyzed 4,6-di(morpholin-4-yl) derivatives of 1,3-diphthalimidobenzene for the synthesis of heterocyclic polymers. This research highlights the role of morpholine in the synthesis of polymers with potential applications in material science (Kovalevsky et al., 1998).

properties

IUPAC Name

3-morpholin-4-yl-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-7-19-13-4-3-11(14(16)17)10-12(13)15-5-8-18-9-6-15/h3-4,10H,2,5-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLFQZJXFOJMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-4-YL-4-propoxy-benzoic acid

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